Siponimod
Overview
Description
Siponimod, sold under the brand name Mayzent, is a selective sphingosine-1-phosphate receptor modulator used primarily for the treatment of multiple sclerosis, particularly secondary progressive multiple sclerosis . It is designed for oral administration and works by modulating specific receptors involved in the immune response .
Mechanism of Action
Target of Action
Siponimod is a selective sphingosine-1-phosphate (S1P) receptor modulator . It binds with high affinity to both S1P receptors 1 and 5 . These receptors are found on lymphocytes and other cell types .
Mode of Action
This compound works by blocking the ability of lymphocytes to release from the lymph nodes, thereby decreasing the number of lymphocytes found in the peripheral blood . This results in a decrease in the inflammation that is involved in multiple sclerosis . Additionally, this compound has direct effects on neural cells after crossing the blood–brain barrier, resulting in regeneration and neuroprotection, and potential beneficial effects on myelination .
Biochemical Pathways
This compound modulates the sphingosine-1-phosphate receptor forms, which play a pivotal role in pathways regulating lymphocyte egress from lymph nodes . S1P receptors 1 (on astrocytes) and 5 (on oligodendrocytes) also play a key role in myelination and CNS repair .
Pharmacokinetics
The pharmacokinetics of this compound is linear after single-dose administration in the dose range 0.1 to 75 mg, with the peak plasma concentration (Cmax) being achieved within 3–6 hours post-dose . A population pharmacokinetic analysis revealed that the typical population parameter estimates of clearance (CL/F), apparent volume of distribution (V/F), and absorption rate constant (ka) were 3.17 L/h, 112.70 L, and 0.38 h−1, respectively .
Result of Action
The action of this compound leads to a dose-dependent decrease of the peripheral blood lymphocyte count within 6 hours of the first dose . This results in a decrease in the inflammation that is associated with multiple sclerosis . Studies have demonstrated that this compound has a dual mechanism of action by inhibiting lymphocyte migration from the periphery to the CNS and subsequent inflammation, and by having direct effects on neural cells after crossing the blood–brain barrier, resulting in regeneration and neuroprotection, and potential beneficial effects on myelination .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a potent CYP3A4 inhibitor, itraconazole, led to a minor albeit significant reduction in plasma exposure of this compound and its metabolites . Furthermore, the CYP2C9 genotype of the individual can also influence the pharmacokinetics of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Siponimod involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the formation of a four-membered azetidine ring, which is a crucial part of the molecule . The process involves the use of organic solvents and specific reaction conditions to ensure the correct formation of the azetidine ring and other functional groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the preparation of crystalline polymorphic forms of this compound and its salts, such as this compound hemifumarate . The production process is designed to be scalable and reproducible to meet the demands of pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions: Siponimod undergoes various chemical reactions, including oxidation and reduction. These reactions are essential for its metabolism and biotransformation in the body .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The conditions for these reactions are carefully controlled to ensure the desired transformation of the molecule .
Major Products Formed: The major products formed from the reactions involving this compound include its metabolites, which are primarily excreted in the feces . These metabolites result from the oxidative metabolism of this compound, involving enzymes such as cytochrome P450 2C9 .
Scientific Research Applications
Siponimod has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is primarily used in the treatment of multiple sclerosis, where it helps reduce the progression of disability and the frequency of relapses . Additionally, this compound is being studied for its potential neuroprotective effects and its ability to modulate immune responses . Its selective action on sphingosine-1-phosphate receptors makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes .
Comparison with Similar Compounds
Similar Compounds: Siponimod is similar to other sphingosine-1-phosphate receptor modulators, such as Fingolimod and Ozanimod . These compounds share a common mechanism of action but differ in their receptor selectivity and pharmacokinetic profiles .
Uniqueness: What sets this compound apart is its higher selectivity for sphingosine-1-phosphate receptors 1 and 5, which reduces the risk of side effects associated with non-selective modulation . Additionally, this compound has a shorter half-life compared to Fingolimod, allowing for more rapid reversal of its effects if needed .
Properties
IUPAC Name |
1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHYPELVXPAIDH-HNSNBQBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153847 | |
Record name | Siponimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Inflammation of the white and gray matter tissues in the central nervous system caused by localized immune cell infiltration and their cytokines are the initial cause of damage in MS. B lymphocytes and their cytokines are other factors in the pathogenesis of MS. Lymphotoxin [or transforming growth factor beta (TGF-β)] and TNF-α produced by these cells encourage inflammation. The S1P receptor is an important receptor related to the function of lymphocytes and can be found in the central nervous system. S1P receptor (S1PR) signaling is associated with a wide variety of physiological processes for lymphocytes, including their egress and recirculation. Siponimod is classified as a sphingosine-1-phosphate (S1P) receptor modulator. Siponimod binds with high affinity to both S1P receptors 1 and 5. This drug blocks the ability of lymphocytes to release from the lymph nodes, decreasing the number of lymphocytes found in the peripheral blood. The mechanism by which siponimod exerts therapeutic effects in multiple sclerosis is not known at this time, but may involve the abovementioned decrease of lymphocytes into the central nervous system, decreasing the inflammatory effects of MS. | |
Record name | Siponimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12371 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1230487-00-9, 1230487-85-0 | |
Record name | Siponimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1230487-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Siponimod [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Isoquinolinebutanoic acid, beta-(((4,5-dihydro-5-(2-(1H-imidazol-2-ylamino)ethyl)-3-isoxazolyl)carbonyl)amino)-3,4-dihydro-gamma-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Siponimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12371 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Siponimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Siponimod | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6P8L282I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
111-112 | |
Record name | Siponimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12371 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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